benzyl N-(2-carbamoylethyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of carbamates, including structures similar to benzyl N-(2-carbamoylethyl)carbamate, involves innovative methodologies that can range from cobalt-catalyzed in situ generation of isocyanates and alcohols to photochemical approaches. For instance, a method involving cobalt catalysis has been developed for the synthesis of N-aryl carbamates from N-Boc-protected amines and benzyl alcohols, yielding benzyl carbamates in moderate to high yields. This technique highlights the in situ generation of isocyanates and benzyl alcohols from benzyl formates, catalyzed by CoI2 (Li et al., 2019).
Molecular Structure Analysis
Molecular structure characterization often employs techniques like X-ray diffraction, NMR, and computational methods to elucidate the geometry and electronic properties. For example, the compound benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was synthesized and characterized using FT-IR, NMR, UV–Vis, X-ray diffraction, and DFT calculations, providing detailed insights into its molecular structure and stability (Kant et al., 2017).
Chemical Reactions and Properties
Benzyl N-(2-carbamoylethyl)carbamate and related compounds participate in various chemical reactions, demonstrating a range of reactivities and chemical transformations. For example, lithiated O-benzyl carbamates exhibit unique reactivity by undergoing a clean transfer of the N-aryl group from N to C upon lithiation, leading to alpha,alpha-arylated secondary or tertiary alcohols (Clayden et al., 2009).
Scientific Research Applications
1. Condensation of Benzyl Carbamate with Glyoxal
- Summary of Application: This research focused on the acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents .
- Methods of Application: The condensation process was examined in detail, with a focus on the formation process of substituted 2,4,6,8,10,12-hexaazaisowurtzitane .
- Results: The research discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives, as well as several processes hindering the formation of caged compounds .
2. Transcarbamation and Amidation from Benzyl Carbamate
- Summary of Application: This research presented a new method for Transcarbamation and conversion of benzyl carbamates to amide .
- Methods of Application: The method involved the use of potassium carbonate in alcohols under heating conditions .
- Results: The research described an efficient method for the conversion of benzyl carbamates .
3. Modification of Aliphatic Amines
- Summary of Application: This research presented a traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate .
- Methods of Application: The method involved modifying aliphatic amines and releasing them rapidly and quantitatively after disulfide reduction .
- Results: The research showed that the linker can modify aliphatic amines and release them rapidly and quantitatively .
4. Protecting Groups for Amines
- Summary of Application: Benzyl N-(2-carbamoylethyl)carbamate is used as a protecting group for amines in the synthesis of peptides .
- Methods of Application: The carbamate protecting groups can be installed and removed under relatively mild conditions .
- Results: The research showed that the carbamate protecting groups are essential for the synthesis of peptides .
5. Carbamate Synthesis by Amination
- Summary of Application: This research presented a new method for the synthesis of carbamates .
- Methods of Application: The method involved the use of cesium carbonate and TBAI .
- Results: The research described an efficient method for the synthesis of carbamates .
6. Modification of Terpene Glycoconjugates
- Summary of Application: This research presented a unique synthetic method for the preparation of carbamate-tethered terpene glycoconjugates .
- Methods of Application: The method involved the use of a tin-catalyzed transcarbamoylation .
- Results: The research showed that the method can be used to prepare carbamate-tethered terpene glycoconjugates .
7. Protecting Groups for Amines
- Summary of Application: Benzyl N-(2-carbamoylethyl)carbamate is used as a protecting group for amines in the synthesis of peptides .
- Methods of Application: The carbamate protecting groups can be installed and removed under relatively mild conditions .
- Results: The research showed that the carbamate protecting groups are essential for the synthesis of peptides .
8. Carbamate Synthesis by Amination
- Summary of Application: This research presented a new method for the synthesis of carbamates .
- Methods of Application: The method involved the use of cesium carbonate and TBAI .
- Results: The research described an efficient method for the synthesis of carbamates .
9. Modification of Terpene Glycoconjugates
- Summary of Application: This research presented a unique synthetic method for the preparation of carbamate-tethered terpene glycoconjugates .
- Methods of Application: The method involved the use of a tin-catalyzed transcarbamoylation .
- Results: The research showed that the method can be used to prepare carbamate-tethered terpene glycoconjugates .
Safety And Hazards
Future Directions
Benzyl carbamate is essential for the synthesis of peptides . It is expected to continue to play a significant role in various scientific experiments. Future research may focus on developing more efficient methods for its synthesis and finding new applications for this compound in the field of organic chemistry.
properties
IUPAC Name |
benzyl N-(3-amino-3-oxopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)6-7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVDOBZAAAJMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314997 | |
Record name | benzyl N-(2-carbamoylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(2-carbamoylethyl)carbamate | |
CAS RN |
886-64-6 | |
Record name | Phenylmethyl N-(3-amino-3-oxopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 290815 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 886-64-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl N-(2-carbamoylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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